![molecular formula C18H23N3O4 B4165810 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4165810.png)
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in the scientific community due to its potential as an anti-cancer therapeutic agent.
Wirkmechanismus
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide targets the Pol I transcription pathway by binding to the DNA-binding domain of upstream binding factor (UBF). UBF is a transcription factor that is required for the initiation of Pol I transcription. By binding to UBF, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide prevents the formation of the Pol I preinitiation complex, leading to the inhibition of Pol I transcription. This results in the downregulation of ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This is due to the selective inhibition of Pol I transcription, which is upregulated in cancer cells. 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. In addition, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for Pol I transcription, which makes it a promising anti-cancer therapeutic agent. However, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. For example, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively new molecule, and its pharmacokinetics and pharmacodynamics have not been fully characterized. In addition, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the molecule. Another direction is the characterization of the pharmacokinetics and pharmacodynamics of 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in preclinical models. Furthermore, the efficacy of 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other anti-cancer agents should be investigated. Finally, the potential of 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for other diseases, such as viral infections, should be explored.
Conclusion:
In conclusion, 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising anti-cancer therapeutic agent that selectively inhibits Pol I transcription. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is needed to fully understand its potential as a therapeutic agent for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer therapeutic agent. It has been shown to selectively inhibit Pol I transcription, which is upregulated in cancer cells. 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. Several preclinical studies have demonstrated the efficacy of 1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in various cancer types, including breast, ovarian, and leukemia.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(2-methyl-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-9-15(21(24)25)7-8-16(12)19-18(23)13-10-17(22)20(11-13)14-5-3-2-4-6-14/h7-9,13-14H,2-6,10-11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRWWBCDJHOOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.